Beta-Amyloid (4-13) is a peptide fragment derived from the larger amyloid precursor protein. It is a significant component in the study of neurodegenerative diseases, particularly Alzheimer's disease. This compound is of interest due to its role in the formation of amyloid plaques, which are characteristic features in the brains of individuals affected by Alzheimer's disease. Understanding the properties and behavior of Beta-Amyloid (4-13) can provide insights into the pathophysiology of this condition and potential therapeutic targets.
Beta-Amyloid (4-13) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The specific fragment (4-13) refers to a sequence within the larger beta-amyloid peptide that has been implicated in aggregation and neurotoxicity.
Beta-Amyloid (4-13) falls under the category of peptides, specifically as a neuropeptide. It is classified based on its origin from amyloid precursor protein and its association with neurodegenerative diseases.
The synthesis of Beta-Amyloid (4-13) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.
The choice of synthesis method can influence the purity and yield of Beta-Amyloid (4-13). Solid-phase synthesis typically allows for higher purity levels due to easier purification processes, while recombinant methods may yield larger quantities but require more complex purification steps.
The molecular structure of Beta-Amyloid (4-13) consists of a sequence of amino acids that contributes to its propensity to aggregate. The specific sequence includes:
The molecular formula for Beta-Amyloid (4-13) can be represented as , where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the peptide. The exact composition will depend on the specific amino acid sequence used in synthesis.
Beta-Amyloid (4-13) is known to undergo several chemical reactions that contribute to its aggregation:
The kinetics of these reactions can be studied using techniques such as circular dichroism spectroscopy and fluorescence resonance energy transfer, which provide insights into conformational changes during aggregation.
The mechanism by which Beta-Amyloid (4-13) contributes to neurotoxicity involves several stages:
Studies have shown that the presence of oligomeric forms of Beta-Amyloid correlates with cognitive decline in animal models and human patients with Alzheimer's disease.
Beta-Amyloid (4-13) is generally characterized by:
Chemical properties include:
Relevant analyses often employ techniques such as mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural elucidation.
Beta-Amyloid (4-13) has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3